molecular formula C14H11ClN2O2 B2998701 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 1993643-55-2

2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide

Cat. No.: B2998701
CAS No.: 1993643-55-2
M. Wt: 274.7
InChI Key: ZPUSBQTYOUQEPN-CAOOACKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of a Schiff base linkage and a chlorinated phenyl group provides distinct chemical properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-10-5-6-13(18)9(7-10)8-17-12-4-2-1-3-11(12)14(16)19/h1-8,18H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSBQTYOUQEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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